Exfoliazone
Description
This compound has been reported in Streptomyces exfoliatus and Streptomyces venezuelae with data available.
from Streptomyces exfoliatus; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
132627-73-7 |
|---|---|
Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
N-[8-(hydroxymethyl)-3-oxophenoxazin-2-yl]acetamide |
InChI |
InChI=1S/C15H12N2O4/c1-8(19)16-10-5-12-15(6-13(10)20)21-14-3-2-9(7-18)4-11(14)17-12/h2-6,18H,7H2,1H3,(H,16,19) |
InChI Key |
AUBMZQABQDPFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=NC3=C(C=CC(=C3)CO)OC2=CC1=O |
Other CAS No. |
132627-73-7 |
Synonyms |
exfoliazone |
Origin of Product |
United States |
Foundational & Exploratory
Exfoliazone's Mechanism of Action on Rat Liver Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exfoliazone, a phenoxazine antibiotic isolated from Streptomyces exfoliatus, has been identified as a potent growth-promoting substance for the RLN-8 rat liver cell line. Its mechanism of action is notably dependent on the presence of serum, suggesting an interaction with or potentiation of serum-derived growth factors. While the precise signaling pathways activated by this compound remain to be fully elucidated, this guide synthesizes the available data, provides detailed experimental protocols for reproducing and expanding upon initial findings, and proposes a hypothetical mechanism of action centered on the well-established MAPK/ERK and PI3K/Akt signaling cascades, which are crucial for hepatocyte proliferation.
Introduction
This compound is a secondary metabolite produced by the bacterium Streptomyces exfoliatus. Structurally, it is N-[8-(hydroxymethyl)-3-oxophenoxazin-2-yl]acetamide. Initial studies have demonstrated its ability to stimulate the growth of the RLN-8 rat liver cell line, an effect that is not observed in serum-free conditions. This dependency on serum components points towards a mechanism that likely involves the amplification of growth factor signaling. Understanding this mechanism is critical for evaluating the therapeutic potential of this compound in liver regeneration or its potential risks in uncontrolled cell proliferation.
Quantitative Data Summary
The growth-promoting activity of this compound on RLN-8 rat liver cells has been quantified in terms of its effective dose. The following table summarizes the key quantitative findings from the foundational research.
| Parameter | Value | Reference |
| Cell Line | RLN-8 (from normal Donryu rat liver) | [1] |
| Culture Medium | Eagle's Minimal Essential Medium | [1] |
| Serum Concentration | 1% Fetal Bovine Serum (FBS) | [1] |
| Effective Dose of this compound | 0.004 - 0.1 µg/mL | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effect of this compound on rat liver cells.
Cell Culture and Treatment
-
Cell Line: RLN-8 rat liver cells.
-
Culture Medium: Eagle's Minimal Essential Medium (EMEM) supplemented with 1% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol:
-
Seed RLN-8 cells in appropriate culture vessels (e.g., 96-well plates for MTT assay, larger flasks for cell counting and DNA synthesis assays).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (ranging from 0.004 to 0.1 µg/mL) in the culture medium.
-
Replace the existing medium with the this compound-containing medium or a vehicle control.
-
Incubate for the desired period (e.g., 24-72 hours).
-
Cell Proliferation Assessment
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
-
After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Directly counting the number of cells provides a straightforward measure of proliferation.
-
After treatment, detach the cells from the culture vessel using trypsin-EDTA.
-
Neutralize the trypsin with a serum-containing medium.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Load the mixture into a hemocytometer and count the number of viable (unstained) cells under a microscope.
-
Calculate the total number of cells in the original culture.
This assay measures the rate of DNA synthesis, a hallmark of cell proliferation.
-
During the final hours of the treatment period (e.g., the last 4 hours), add [³H]-thymidine to the culture medium at a final concentration of 1 µCi/mL.
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Precipitate the macromolecules by adding ice-cold 10% trichloroacetic acid (TCA) and incubating for 30 minutes on ice.
-
Wash the cells twice with ice-cold 5% TCA.
-
Solubilize the acid-insoluble material (including DNA) by adding 0.5 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on RLN-8 cells.
Hypothetical Signaling Pathway of this compound Action
Disclaimer: The following signaling pathway is a hypothetical model based on the serum-dependent growth-promoting effects of this compound and established knowledge of growth factor signaling in hepatocytes. Further research is required to validate this proposed mechanism.
Caption: Hypothetical signaling pathway for this compound in rat liver cells.
Proposed Mechanism of Action (Hypothetical)
Given that this compound's growth-promoting effects are contingent on the presence of serum, it is plausible that it does not act as a direct mitogen but rather as a sensitizer or amplifier of growth factor signaling pathways. Serum contains a cocktail of growth factors, such as Epidermal Growth Factor (EGF) and Hepatocyte Growth Factor (HGF), which are known to be potent stimulators of hepatocyte proliferation.[2][3] These growth factors typically bind to receptor tyrosine kinases (RTKs) on the cell surface, initiating intracellular signaling cascades.
Two key pathways that are commonly activated downstream of RTKs in hepatocytes are the MAPK/ERK pathway and the PI3K/Akt pathway .[1][4]
-
MAPK/ERK Pathway: Activation of this pathway, often through the Ras-Raf-MEK-ERK cascade, leads to the phosphorylation and activation of transcription factors that drive the expression of genes required for cell cycle entry and progression.[5][6]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. Akt, a central kinase in this pathway, can activate mTOR, which in turn promotes protein synthesis and cell cycle progression.[7][8]
We hypothesize that this compound may interact with the growth factor receptor itself, a co-receptor, or a downstream signaling molecule to enhance the signal transduction initiated by serum growth factors. This potentiation could occur through various mechanisms, such as:
-
Allosteric modulation of the receptor: this compound might bind to a site on the receptor distinct from the growth factor binding site, inducing a conformational change that increases the receptor's affinity for its ligand or enhances its kinase activity upon ligand binding.
-
Inhibition of a negative regulator: this compound could inhibit a phosphatase or another negative regulatory protein that normally dampens the growth factor signal, thereby prolonging or strengthening the downstream signaling.
This proposed mechanism would explain the observed serum dependency and the significant stimulation of cell proliferation at low concentrations.
Conclusion and Future Directions
This compound presents an interesting case of a natural product with serum-dependent growth-promoting activity on rat liver cells. While initial findings have established its efficacy, a significant knowledge gap remains regarding its precise molecular mechanism of action. Future research should focus on:
-
Identifying the specific serum component(s) required for this compound's activity. This could be achieved by testing its effects in the presence of individual purified growth factors.
-
Investigating the activation state of key signaling proteins in the MAPK/ERK and PI3K/Akt pathways (e.g., phosphorylation of ERK and Akt) in response to this compound in the presence of serum.
-
Exploring potential direct binding targets of this compound using techniques such as affinity chromatography or computational docking studies.
A thorough understanding of this compound's mechanism of action will be essential for harnessing its potential therapeutic applications and for understanding its broader biological effects.
References
- 1. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Hepatocyte Growth Factor–Mediated and Epidermal Growth Factor–Mediated Signaling in Transdifferentiation of Rat Hepatocytes to Biliary Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of Hepatocyte Growth Regulators in Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
Exfoliazone: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces exfoliatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exfoliazone is a phenoxazine antibiotic first identified from the soil bacterium Streptomyces exfoliatus. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and an exploration of its known and putative biological activities. While initially noted for its antifungal properties, subsequent research has highlighted its potent growth-promoting effects on certain cell lines, suggesting a potential role in regenerative medicine or as a tool for studying cell proliferation.
Physicochemical Properties of this compound
This compound is characterized by its phenoxazinone core structure. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₄ | PubChem |
| Molecular Weight | 284.27 g/mol | PubChem |
| IUPAC Name | N-[8-(hydroxymethyl)-3-oxophenoxazin-2-yl]acetamide | PubChem |
| CAS Number | 132627-73-7 | PubChem |
| Appearance | Orange Powder | Patent US5332574A |
Isolation and Purification of this compound from Streptomyces exfoliatus
The following protocol is a generalized methodology for the fermentation, extraction, and purification of this compound, based on established techniques for secondary metabolite isolation from Streptomyces species. Specific yields may vary depending on the strain and culture conditions.
Experimental Protocol: Fermentation
-
Seed Culture Preparation: A biologically pure culture of Streptomyces exfoliatus is propagated on a suitable agar slant, such as Bn-3 agar (0.5% soluble starch, 0.5% glucose, 0.1% meat extract, 0.1% yeast extract, 0.2% NZ-case, 0.2% NaCl, 0.1% CaCO₃, and 1.8% agar) for 7 days at 28°C. A loopful of the resulting mycelia is used to inoculate a seed medium.
-
Seed Medium Inoculation: Inoculate 100 ml of seed medium (e.g., a medium with assimilable sources of carbon and nitrogen) in a 500-ml Erlenmeyer flask.
-
Incubation: Incubate the seed culture for 54 hours at 28°C on a rotary shaker.
-
Production Culture: Transfer 5 ml of the seed culture into a 500-ml Erlenmeyer flask containing 100 ml of a production medium. A suitable production medium could contain sources of carbon, nitrogen, and inorganic salts.
-
Fermentation: Incubate the production culture under submerged aerobic conditions at 28°C for an appropriate duration to allow for the production of this compound.
Experimental Protocol: Extraction and Purification
-
Harvesting: After fermentation, separate the mycelia from the culture broth by filtration.
-
Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate. The organic phase, containing this compound, is then concentrated under vacuum.
-
Chromatography:
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, such as a mixture of ethyl acetate and methanol. Fractions are collected and monitored for the presence of this compound.
-
Reversed-Phase Chromatography: Active fractions from the silica gel chromatography can be further purified using reversed-phase silica gel chromatography (e.g., ODS-A) to yield pure this compound.
-
-
Crystallization: The purified this compound can be crystallized to obtain a homogeneous solid.
Biological Activity of this compound
This compound has demonstrated significant biological activity, particularly in promoting cell growth.
Growth-Promoting Activity
This compound has been shown to be a potent growth-promoting substance for a rat liver cell line, RLN-8. It significantly stimulates the growth of these cells in a dose-dependent manner. Cell proliferation was confirmed by MTT assay and by increases in cell number and DNA synthesis. This compound also enhanced the growth of NIH 3T3 and T601 cells.
| Biological Activity | Effective Concentration (µg/mL) | Cell Line |
| Growth Promotion | 0.004 - 0.1 | RLN-8 (rat liver cell line) |
It is important to note that the growth-promoting effect of this compound was observed in the presence of 1% fetal bovine serum, and no effect was seen under serum-free conditions. This suggests that this compound may act synergistically with components present in the serum to stimulate cell growth. The mechanism of action is reported to be different from that of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).
Anti-inflammatory and Antifungal Activities
While this compound is classified as a phenoxazine antibiotic, detailed quantitative data on its antifungal spectrum is limited in the readily available literature. Furthermore, there is a lack of specific studies investigating its anti-inflammatory properties and, consequently, no reported IC₅₀ values for anti-inflammatory activity. This represents a significant knowledge gap and an area for future research.
Visualizing the Process: From Isolation to Proposed Action
To better understand the workflow and the putative biological context of this compound, the following diagrams have been generated.
Caption: Workflow for the isolation and purification of this compound.
Proposed Biosynthesis of the Phenoxazinone Core
The biosynthesis of the phenoxazinone core of this compound in Streptomyces exfoliatus has not been explicitly detailed. However, based on the well-characterized pathway of other phenoxazinone compounds, such as actinomycin D in Streptomyces antibioticus, a putative pathway can be proposed. This involves the oxidative condensation of two molecules of an aminophenol precursor, a reaction catalyzed by the enzyme phenoxazinone synthase.
Caption: Proposed biosynthesis of the this compound phenoxazinone core.
Hypothetical Signaling Pathway for Growth-Promoting Activity
The precise signaling pathway through which this compound exerts its growth-promoting effects is yet to be elucidated. Given that its action is distinct from TPA and dependent on serum factors, a hypothetical pathway can be postulated. This compound may interact with a currently unidentified cell surface receptor or transporter, leading to the activation of intracellular signaling cascades that converge on pathways known to regulate cell proliferation, such as the MAPK/ERK or PI3K/Akt pathways, ultimately leading to the upregulation of genes involved in cell cycle progression and DNA synthesis.
Caption: Hypothetical signaling pathway for this compound's activity.
Conclusion and Future Directions
This compound, a phenoxazine antibiotic from Streptomyces exfoliatus, presents an interesting profile with potent cell growth-promoting activity. While the initial discovery and structural elucidation have been established, significant opportunities for further research exist. A detailed investigation into its antifungal and potential anti-inflammatory activities, including the determination of IC₅₀ values, is warranted. Elucidation of its precise mechanism of action and the specific signaling pathways it modulates will be crucial for understanding its full therapeutic and research potential. Furthermore, optimization of the fermentation and purification processes could lead to higher yields, facilitating more extensive biological evaluation. The unique biological activities of this compound make it a compelling candidate for further investigation in the fields of drug discovery and cell biology.
Unraveling the Synthesis of Exfoliazone: A Technical Guide to its Biosynthetic Pathway in Streptomyces
For Immediate Release
[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of Exfoliazone, a phenoxazine antibiotic produced by the bacterium Streptomyces exfoliatus. This guide provides a putative pathway, details on the key enzymatic steps, and outlines experimental protocols for its investigation, addressing a critical knowledge gap in the natural product biosynthesis field.
This compound, a member of the phenoxazine class of antibiotics, has garnered interest for its potential therapeutic applications. However, a detailed understanding of its biosynthesis has remained elusive. This whitepaper synthesizes current knowledge on phenazine biosynthesis in Streptomyces and leverages the available genome sequence of Streptomyces exfoliatus DSMZ 41693 to propose a complete biosynthetic route to this compound.
A Putative Pathway to this compound
The biosynthesis of this compound is proposed to originate from the shikimic acid pathway, a common route for the production of aromatic compounds in bacteria. The pathway likely proceeds through the formation of a key intermediate, phenazine-1,6-dicarboxylic acid (PDC), which serves as the core scaffold for many phenazine antibiotics produced by Streptomyces.
The proposed biosynthetic pathway can be divided into two main stages:
-
Formation of the Phenazine Core: This stage involves a series of enzymatic reactions starting from chorismic acid, a key branch-point metabolite in the shikimic acid pathway. A putative biosynthetic gene cluster (BGC) in the Streptomyces exfoliatus genome is predicted to encode the necessary enzymes for this transformation, including homologs of anthranilate synthase (PhzE), a phenazine biosynthesis protein (PhzD), and a 2,3-dihydroxybenzoate-2,3-dehydrogenase (PhzA). These enzymes work in concert to synthesize the tricyclic phenazine ring structure of PDC.
-
Tailoring of the Phenazine Core: Following the formation of the PDC core, a series of tailoring reactions are necessary to yield the final this compound structure. These modifications are catalyzed by specific enzymes, likely encoded within the same biosynthetic gene cluster. The proposed tailoring steps include:
-
Decarboxylation: Removal of one of the carboxyl groups from PDC.
-
Hydroxylation: Addition of a hydroxyl group to the phenazine ring.
-
N-acetylation: The addition of an acetyl group to an amino group, a key feature of the this compound molecule.
-
A visual representation of this proposed pathway is provided below.
Quantitative Data Summary
At present, there is a notable absence of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. To facilitate future research in this area, the following table outlines key parameters for which quantitative data would be highly valuable.
| Parameter | Description | Units |
| Precursor Uptake Rate | Rate of chorismic acid consumption by the biosynthetic pathway. | µmol/gDCW/h |
| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constants for the core and tailoring enzymes. | µM, s⁻¹ |
| Intermediate Concentrations | Intracellular concentrations of PDC and subsequent intermediates. | µM |
| This compound Titer | Final concentration of this compound produced in culture. | mg/L |
| Gene Expression Levels | Relative or absolute expression levels of the putative biosynthetic genes. | Fold change or transcript copies/cell |
Key Experimental Protocols
To validate the proposed biosynthetic pathway and gather the much-needed quantitative data, a series of key experiments are required. The following section details the methodologies for these essential investigations.
Identification and Annotation of the Putative this compound Biosynthetic Gene Cluster
Objective: To locate and annotate the complete biosynthetic gene cluster responsible for this compound production in the Streptomyces exfoliatus DSMZ 41693 genome.
Methodology:
-
Genome Mining: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome of S. exfoliatus DSMZ 41693 for secondary metabolite biosynthetic gene clusters.
-
Homology Searching: Perform BLAST (Basic Local Alignment Search Tool) analysis using known phenazine biosynthesis genes (e.g., phzE, phzD, phzA) from other Streptomyces species as queries against the S. exfoliatus genome to identify homologous genes.
-
Gene Cluster Annotation: Manually curate the identified gene cluster, annotating the putative function of each open reading frame (ORF) based on homology to characterized enzymes. Pay close attention to genes encoding potential tailoring enzymes such as decarboxylases, hydroxylases, and N-acetyltransferases.
The logical workflow for this process is illustrated in the following diagram:
Gene Knockout and Heterologous Expression Studies
Objective: To experimentally validate the involvement of the identified gene cluster and individual genes in this compound biosynthesis.
Methodology:
-
Gene Inactivation: Create targeted gene knockouts of key putative biosynthetic genes (e.g., the core synthase genes and tailoring enzyme genes) in S. exfoliatus using CRISPR-Cas9 or homologous recombination techniques.
-
Metabolite Analysis: Analyze the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to observe the loss of this compound production and the potential accumulation of biosynthetic intermediates in the knockout strains.
-
Heterologous Expression: Clone the entire putative biosynthetic gene cluster into a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, that does not produce phenazines.
-
Production Confirmation: Analyze the culture extracts of the heterologous host for the production of this compound to confirm that the cloned gene cluster is sufficient for its biosynthesis.
In Vitro Enzymatic Assays
Objective: To characterize the function and kinetics of the individual enzymes in the this compound biosynthetic pathway.
Methodology:
-
Protein Expression and Purification: Overexpress the putative biosynthetic enzymes (e.g., the N-acetyltransferase) in a suitable expression system like E. coli and purify the recombinant proteins.
-
Substrate Synthesis: Chemically or enzymatically synthesize the proposed substrates for each enzyme (e.g., the hydroxylated phenazine intermediate for the N-acetyltransferase).
-
Enzyme Assays: Perform in vitro reactions with the purified enzyme and its substrate. Monitor the reaction progress and product formation using techniques like HPLC, MS, or spectrophotometry.
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzyme by measuring the initial reaction rates at varying substrate concentrations.
This technical guide provides a foundational roadmap for the scientific community to systematically investigate and confirm the biosynthetic pathway of this compound. The outlined methodologies, if pursued, will not only illuminate the intricate molecular machinery behind the production of this promising antibiotic but also pave the way for its bioengineering and the development of novel derivatives with enhanced therapeutic properties.
In Vitro Antifungal Spectrum of Exfoliazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exfoliazone, a phenoxazine antibiotic isolated from Streptomyces exfoliatus, has been identified as a compound with antifungal properties.[1] This technical guide provides a comprehensive overview of the available data on the in vitro antifungal spectrum of compounds derived from Streptomyces exfoliatus and outlines standardized experimental protocols for the determination of antifungal activity. Due to the limited publicly available data specific to this compound, this document also presents generalized methodologies for assessing the antifungal spectrum and potential mechanisms of action of novel antimicrobial agents, in line with established research practices.
Introduction to this compound and Phenoxazine Antibiotics
This compound is a naturally occurring antibiotic belonging to the phenoxazine class of compounds, which are characterized by a core dibenzo-p-oxazine structure. It is produced by the bacterium Streptomyces exfoliatus.[1] While the initial discovery of this compound highlighted its identity as a new phenoxazine antibiotic, detailed studies on its broad-spectrum antifungal activity are not extensively documented in publicly accessible literature.
Phenoxazine-containing compounds, in general, are known for a variety of biological activities, including antimicrobial and anticancer properties.[2] Their mechanism of action can vary, but they often involve intercalation with DNA or inhibition of topoisomerase enzymes. For antifungal phenoxazines, potential mechanisms could include disruption of fungal cell membrane integrity, inhibition of essential enzymes, or interference with cellular signaling pathways.
In Vitro Antifungal Activity
A study on a novel antifungal compound from Streptomyces exfoliatus, identified as diphenethyl tetradecahydrophenazine-2, 8-dicarboxylate, demonstrated activity against several key fungal species. The MIC values for this compound are summarized in the table below. It is important to note that this compound is not this compound, but its activity provides a valuable reference for the potential antifungal capabilities of metabolites from this bacterial species.
Table 1: In Vitro Antifungal Activity of a Phenazine Derivative from Streptomyces exfoliatus
| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Aspergillus flavus | 0.25 - 16 |
| Aspergillus niger | 0.25 - 16 |
| Fusarium oxysporum | 0.25 - 16 |
| Candida albicans | 0.25 - 16 |
Data sourced from a study on an antifungal compound from Streptomyces exfoliatus.[3]
Experimental Protocols for Antifungal Susceptibility Testing
The following is a detailed, generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antifungal agent, such as this compound, using the broth microdilution method. This method is a standard approach for quantitative assessment of in vitro antifungal activity.
Materials
-
Test compound (e.g., this compound)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture media (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound, if necessary
Inoculum Preparation
-
Yeast Cultures (Candida spp.):
-
Subculture the yeast onto a fresh agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Filamentous Fungi (Aspergillus spp.):
-
Grow the mold on a suitable agar medium until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80 at 0.05%).
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.
-
Broth Microdilution Assay
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium directly in the 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC (e.g., 0.03 to 64 µg/mL).
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a positive control well (inoculum without compound) and a negative control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the positive control.
Visualization of Experimental and Logical Workflows
Generalized Antifungal Drug Discovery and Evaluation Workflow
The following diagram illustrates a typical workflow for the discovery and in vitro evaluation of a novel antifungal agent.
Caption: A generalized workflow for the discovery and in vitro evaluation of novel antifungal compounds.
Hypothetical Signaling Pathway Inhibition
As the specific mechanism of action for this compound is not elucidated, the following diagram represents a hypothetical signaling pathway in a fungal cell that could be targeted by an antifungal agent. This is a generalized representation and not specific to this compound.
Caption: A hypothetical fungal signaling pathway and a potential point of inhibition by an antifungal agent.
Conclusion and Future Directions
This compound, a phenoxazine antibiotic from Streptomyces exfoliatus, represents a potentially valuable scaffold for the development of new antifungal therapies. While specific data on its antifungal spectrum is currently limited in the public domain, related compounds from the same organism have shown promising activity against clinically relevant fungi.
Future research should focus on:
-
The large-scale production and purification of this compound.
-
Comprehensive in vitro antifungal susceptibility testing against a broad panel of yeast and mold species, including drug-resistant strains.
-
Elucidation of its specific mechanism of action, including its effects on fungal cell structures and signaling pathways.
-
In vivo efficacy studies in animal models of fungal infections.
Such studies are crucial to fully characterize the therapeutic potential of this compound and to pave the way for its potential clinical development.
References
Exfoliazone: A Comprehensive Technical Guide to its Physicochemical Properties for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exfoliazone is a naturally occurring phenoxazine antibiotic produced by the bacterium Streptomyces exfoliatus.[1][2] This discovery has garnered interest within the scientific community due to its potential biological activities, including antifungal and cell growth-promoting properties. Understanding the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and insights into its potential mechanisms of action.
Core Physicochemical Properties
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[8-(hydroxymethyl)-3-oxophenoxazin-2-yl]acetamide | PubChem[2] |
| Molecular Formula | C₁₅H₁₂N₂O₄ | PubChem[2] |
| Molecular Weight | 284.27 g/mol | PubChem[2] |
| CAS Number | 132627-73-7 | PubChem[2] |
| Canonical SMILES | CC(=O)NC1=CC2=NC3=C(C=CC(=C3)CO)OC2=CC1=O | PubChem[2] |
| XLogP3-AA (Computed) | 1.9 | PubChem[2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline methodologies for determining the key properties of this compound.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.
Methodology:
-
Sample Preparation: A small amount of crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
A second measurement is performed with a slow heating rate (1-2 °C per minute) starting from approximately 20 °C below the approximate melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Determination of Solubility
Solubility is a key factor influencing a drug's bioavailability.
Methodology (Shake-Flask Method):
-
Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, methanol, DMSO, acetone, and various buffer solutions at different pH values) are selected.
-
Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
The saturated solutions are filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]
-
The solubility is expressed in units such as mg/mL or mol/L.
-
Determination of Acid Dissociation Constant (pKa)
The pKa value is crucial for predicting the ionization state of a molecule at different physiological pH values.
Methodology (UV-Vis Spectrophotometry):
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions with a range of pH values (e.g., pH 2 to 12) are also prepared.
-
Spectral Measurement: A small aliquot of the this compound stock solution is added to each buffer solution to a final constant concentration. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis:
-
The absorbance at a wavelength where the protonated and deprotonated forms of this compound have different molar absorptivities is plotted against the pH.
-
The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.
-
Determination of Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (preferably the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the partitioning of this compound between the two phases to reach equilibrium.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the chemical structure and functional groups of this compound.
-
UV-Visible (UV-Vis) Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol or ethanol) is analyzed to determine its maximum absorbance wavelengths (λmax), which is characteristic of its chromophoric system.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of solid this compound (e.g., as a KBr pellet) is recorded to identify the presence of characteristic functional groups (e.g., C=O, N-H, C-O, aromatic rings) based on their vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of this compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) are acquired to provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.[1]
Biological Activities and Potential Signaling Pathways
This compound has been reported to exhibit both antifungal and growth-promoting activities. While the precise molecular mechanisms are yet to be fully elucidated, we can propose hypothetical signaling pathways based on the known activities of related phenoxazine compounds and other microbial metabolites.
Antifungal Mechanism of Action
Phenoxazine-based compounds are known to exert antifungal effects through various mechanisms.[5][6] A plausible mechanism for this compound could involve the disruption of fungal cell membrane integrity or the inhibition of key enzymes involved in cell wall synthesis.
Caption: Hypothetical antifungal mechanism of this compound.
Growth-Promoting Mechanism of Action
The growth-promoting effect of this compound on mammalian cells could be mediated through the modulation of cellular signaling pathways involved in proliferation. Microbial metabolites have been shown to influence host cell growth by interacting with key cellular components.[7][8][9]
Caption: Hypothetical growth-promoting mechanism of this compound.
Experimental Workflow
A logical workflow is essential for the systematic physicochemical characterization of a novel compound like this compound.
Caption: Logical workflow for physicochemical characterization.
Conclusion
This compound presents an interesting scaffold for further investigation due to its reported biological activities. This technical guide provides a foundational understanding of its physicochemical properties and outlines the necessary experimental protocols for its comprehensive characterization. While there is a clear need for more empirical data to be generated and published, the information and methodologies presented herein offer a robust starting point for researchers and drug development professionals. A thorough physicochemical profiling, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this compound.
References
- 1. Isolation and structure of a new phenoxazine antibiotic, this compound, produced by Streptomyces exfoliatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H12N2O4 | CID 131529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal mechanisms by which a novel Pseudomonas aeruginosa phenazine toxin kills Candida albicans in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How microbes control mammalian cell growth | Biological Sciences Division | The University of Chicago [biologicalsciences.uchicago.edu]
- 8. bioengineer.org [bioengineer.org]
- 9. bioquicknews.com [bioquicknews.com]
Methodological & Application
Application Notes and Protocols for Exfoliazone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exfoliazone, a phenoxazine-based compound isolated from Streptomyces exfoliatus, has been identified as a potent growth-promoting substance for several mammalian cell lines.[1] These application notes provide a summary of the currently available information and a series of generalized protocols to guide the preparation and use of this compound in cell culture experiments. Due to the limited amount of publicly available data on this compound, several parameters, including optimal solvent, stock solution stability, and ideal concentrations for specific cell lines, may need to be determined empirically.
Introduction to this compound
This compound is a secondary metabolite produced by the bacterium Streptomyces exfoliatus.[2][3] It has been shown to stimulate the growth of the rat liver cell line RLN-8, as well as NIH 3T3 and T601 cells.[1] The growth-promoting effect of this compound is observed in the presence of low serum concentrations, suggesting it may act synergistically with serum components to enhance cell proliferation.[1] Its mechanism of action is reported to be distinct from that of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[1]
Preparation of this compound Solutions
The following is a general protocol for the preparation of this compound solutions for cell culture applications. The optimal solvent and storage conditions should be validated for your specific experimental needs.
2.1. Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium
2.2. Protocol for Preparing a 1 mg/mL Stock Solution
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of sterile DMSO to the tube.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but the stability of this compound to heat is unknown.
-
Sterilization: The DMSO stock solution is considered sterile if prepared under aseptic conditions. Filtration of DMSO solutions can be challenging with some filter types.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The long-term stability of this compound in DMSO is not documented.
2.3. Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in serum-free cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).[4][5] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Quantitative Data Summary
The following table summarizes the known effective concentrations of this compound. Data for NIH 3T3 and T601 cells is not currently available in the public domain and will need to be determined experimentally.
| Cell Line | Effective Concentration Range (µg/mL) | Notes |
| RLN-8 | 0.004 - 0.1 | Growth-promoting activity observed in Eagle's minimal essential medium with 1% fetal bovine serum.[1] |
| NIH 3T3 | To be determined | Reported to enhance growth, but specific concentrations are not provided.[1] |
| T601 | To be determined | Reported to enhance growth, but specific concentrations are not provided.[1] |
Experimental Protocols
The following are generalized protocols for assessing the effect of this compound on cell proliferation. These should be optimized for each specific cell line and experimental condition.
4.1. Cell Proliferation Assessment using MTT Assay
This protocol provides a method to determine the dose-dependent effect of this compound on the proliferation of adherent cell lines.
4.1.1. Materials
-
Adherent cells (e.g., NIH 3T3, T601)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
DMSO or solubilization buffer[6]
-
96-well cell culture plates
-
Microplate reader
4.1.2. Experimental Workflow Diagram
4.1.3. Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, carefully aspirate the medium and replace it with 100 µL of serum-free or low-serum medium containing various concentrations of this compound (e.g., 0.001 to 1 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., a known growth factor).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathway
The precise signaling pathway through which this compound promotes cell growth in eukaryotic cells has not yet been elucidated. However, based on the known mechanisms of fibroblast proliferation, a hypothetical pathway can be proposed for investigation. Fibroblast growth is often mediated by receptor tyrosine kinases (RTKs) that activate downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways.[7][8][9][10]
5.1. Hypothetical Signaling Pathway for this compound-Induced Proliferation
The following diagram illustrates a generalized growth factor signaling pathway in fibroblasts. It is hypothesized that this compound may interact with a currently unidentified cell surface receptor or an intracellular target that leads to the activation of similar downstream effectors.
Disclaimer: The signaling pathway depicted above is a generalized representation of growth factor signaling in fibroblasts and has not been experimentally validated for this compound. Further research is required to identify the specific molecular targets and signaling cascades modulated by this compound.
Summary and Future Directions
This compound presents an interesting molecule with growth-promoting properties in specific cell lines. To fully utilize its potential in research and drug development, further characterization is necessary. Key areas for future investigation include:
-
Solubility and Stability: A systematic evaluation of this compound's solubility in various cell culture-compatible solvents and its stability under different storage conditions.
-
Dose-Response Studies: Comprehensive dose-response experiments on NIH 3T3, T601, and other relevant cell lines to determine the optimal effective concentrations.
-
Mechanism of Action: Elucidation of the specific signaling pathway(s) activated by this compound to promote cell proliferation. This could involve receptor binding assays, kinase activity profiling, and analysis of downstream signaling molecules.
These application notes are intended to serve as a starting point for researchers interested in exploring the biological activities of this compound. The provided protocols are general and will require optimization for specific experimental contexts.
References
- 1. Studies on cell growth stimulating substances of low molecular weight. Part 2. This compound and lavanducyanin, potent growth promoting substances of rat liver cell line, RLN-8, produced by Streptomyces exfoliatus and Streptomyces aeriouvifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces exfoliatus - Wikipedia [en.wikipedia.org]
- 3. Isolation and structure of a new phenoxazine antibiotic, this compound, produced by Streptomyces exfoliatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. captivatebio.com [captivatebio.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. goldbio.com [goldbio.com]
- 7. mdpi.com [mdpi.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. The Fibroblast Growth Factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Potential of Exfoliazone as a Supplement in Serum-Free Media Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exfoliazone is a low molecular weight, phenoxazine antibiotic derived from the bacterium Streptomyces exfoliatus.[1][2] Early research has identified it as a potent growth-promoting substance for several cell lines, including rat liver cells (RLN-8), NIH 3T3, and T601, when used in low-serum conditions.[1] These properties suggest a potential role in cell culture applications, particularly in the development of serum-free media (SFM) formulations, which are critical for reducing variability and eliminating risks associated with animal-derived components in biopharmaceutical production and research.[3][4]
However, it is crucial to note that existing studies have indicated that while this compound stimulates cell growth in media containing 1% fetal bovine serum, it showed no observable effect under completely serum-free conditions for the RLN-8 cell line.[1] This suggests that this compound may act synergistically with factors present in serum and may not function as a standalone replacement for serum.
These application notes provide a summary of the existing data on this compound and present a detailed experimental protocol to systematically evaluate its potential as a supplementary component in modern serum-free media formulations. The goal is to investigate whether this compound can enhance cell proliferation in conjunction with other defined components like growth factors and hormones.
Quantitative Data Summary
The following table summarizes the reported effective concentrations of this compound for promoting cell growth in low-serum (1% FBS) media. No quantitative data is currently available for its use in serum-free media.
| Cell Line | Culture Condition | Effective Concentration Range (µg/mL) | Observed Effect | Reference |
| RLN-8 (Rat Liver) | Eagle's MEM + 1% FBS | 0.004 - 0.1 | Significant stimulation of cell growth | [1] |
| RLN-8 (Rat Liver) | Eagle's MEM (Serum-Free) | Not Applicable | No effect on cell growth | [1] |
| NIH 3T3 | Eagle's MEM + 1% FBS | Not specified | Enhanced growth | [1] |
| T601 | Eagle's MEM + 1% FBS | Not specified | Enhanced growth | [1] |
Signaling Pathways and Mechanism of Action
The precise signaling pathway through which this compound exerts its growth-promoting effects is not yet fully elucidated. However, it is known that its mechanism is distinct from that of the protein kinase C activator 12-O-tetradecanoylphorbol-13-acetate (TPA).[1] Given its function as a growth promoter, it is hypothesized to interact with cellular pathways that regulate proliferation and survival. A generalized diagram of how a growth-promoting substance might influence cell signaling is presented below.
Caption: Hypothesized signaling pathway for a growth-promoting substance.
Experimental Protocols
The following protocols are designed to systematically evaluate the efficacy of this compound as a supplement in a basal serum-free medium.
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: All procedures should be performed in a sterile environment using a laminar flow hood.[5]
-
Reconstitution: Aseptically reconstitute lyophilized this compound powder in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution (e.g., 1 mg/mL). Note: The optimal solvent should be determined based on the compound's solubility data; if unavailable, start with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, cryo-safe vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Evaluation of this compound in Serum-Free Media
This protocol outlines a dose-response experiment to determine if this compound can enhance cell proliferation in a serum-free environment.
Caption: Experimental workflow for testing this compound in SFM.
Methodology:
-
Cell Line Selection: Choose a cell line of interest (e.g., CHO, HEK293, or a specific production line) and adapt it to a basal, commercially available serum-free medium (e.g., DMEM/F-12) that is unsupplemented with growth factors.
-
Cell Seeding:
-
Harvest logarithmically growing cells that have been adapted to the serum-free basal medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).[6]
-
Seed the cells into 96-well microplates at a predetermined optimal density (e.g., 5,000 cells/well).
-
-
Treatment Preparation:
-
Prepare a serial dilution of the this compound stock solution in the basal serum-free medium to achieve final concentrations ranging from 0.001 µg/mL to 10 µg/mL.
-
Include appropriate controls:
-
Negative Control: Basal SFM with solvent (vehicle) only.
-
Positive Control: Basal SFM supplemented with a known growth factor (e.g., FGF or EGF) or 2% FBS.
-
-
-
Incubation: Add the prepared media to the appropriate wells and incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).
-
Viability and Proliferation Assessment:
-
At various time points (e.g., 24, 48, and 72 hours), assess cell viability and proliferation using a metabolic assay such as MTT, MTS, or a resazurin-based reagent (e.g., PrestoBlue).
-
Follow the manufacturer's protocol for the chosen assay and measure the output (e.g., absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the results against the negative (vehicle) control.
-
Plot the cell viability/proliferation against the concentration of this compound to generate a dose-response curve.
-
Determine if any concentration of this compound provides a statistically significant increase in cell growth compared to the negative control.
-
Conclusion and Future Directions
The available data indicates that this compound is a growth-promoting agent in low-serum environments, but its efficacy as a standalone supplement in serum-free media has not been established and was found to be ineffective in one study.[1] The provided protocols offer a systematic approach to rigorously evaluate its potential in modern, chemically defined media. Future investigations should focus on testing this compound in combination with a matrix of common SFM supplements (e.g., insulin, transferrin, selenium, and various growth factors) to identify potential synergistic interactions that could enhance cell proliferation and productivity for biopharmaceutical applications.
References
- 1. Studies on cell growth stimulating substances of low molecular weight. Part 2. This compound and lavanducyanin, potent growth promoting substances of rat liver cell line, RLN-8, produced by Streptomyces exfoliatus and Streptomyces aeriouvifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structure of a new phenoxazine antibiotic, this compound, produced by Streptomyces exfoliatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum-free media formulations are cell line-specific and require optimization for microcarrier culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 6. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: An Experimental Model for Investigating the Potential Growth-Promoting Effects of Exfoliazone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Exfoliazone is a phenoxazine-containing antibiotic isolated from Streptomyces exfoliatus.[1] While its primary characterization is as an antifungal agent, its broader biological activities, particularly concerning mammalian cell growth, remain largely unexplored. These application notes provide a comprehensive experimental framework to systematically investigate the hypothesis that this compound may possess growth-promoting properties. The protocols outlined here follow a tiered approach, beginning with broad in vitro screening and progressing to more focused mechanistic and in vivo studies.
Tier 1: In Vitro Screening for Proliferative Activity
The initial step is to determine if this compound has any effect on the viability and proliferation of mammalian cells in culture. A panel of cell lines, including those relevant to tissue growth and repair (e.g., fibroblasts, keratinocytes), is recommended.
Experimental Protocol 1: Cell Viability Assessment using Resazurin Assay
This assay assesses metabolic activity as an indicator of cell viability.
Materials:
-
Selected cell lines (e.g., Human Dermal Fibroblasts - HDF, Human Epidermal Keratinocytes - HEK)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer or fluorometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final solvent concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the this compound-containing medium or control medium (with solvent only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm, with a reference wavelength of 600 nm).
-
Analysis: Calculate cell viability as a percentage relative to the solvent-treated control cells.
Data Presentation: Hypothetical Cell Viability Data
The results of the cell viability assay can be summarized in a table to easily compare the dose- and time-dependent effects of this compound.
| This compound (µM) | HDF Cell Viability (%) after 48h | HEK Cell Viability (%) after 48h |
| 0 (Vehicle Control) | 100.0 ± 5.2 | 100.0 ± 4.8 |
| 0.1 | 105.3 ± 6.1 | 108.1 ± 5.5 |
| 1 | 115.8 ± 7.3 | 122.4 ± 6.9 |
| 10 | 125.1 ± 8.5 | 135.7 ± 8.2 |
| 50 | 98.2 ± 5.9 | 95.3 ± 6.1 |
| 100 | 65.4 ± 4.7 | 58.9 ± 5.3 |
Values are represented as mean ± standard deviation.
Tier 2: Confirmation of Proliferation and Mechanism
If an increase in cell number is observed, it is crucial to confirm that this is due to increased cell division (proliferation) and not a reduction in cell death (apoptosis).
Experimental Workflow
Caption: Experimental workflow for investigating this compound's growth-promoting effects.
Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with a growth-promoting concentration of this compound (identified in Tier 1) for 24 hours.
-
Harvesting: Harvest cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.
Data Presentation: Hypothetical Cell Cycle Distribution Data
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.9 |
| This compound (10 µM) | 52.8 ± 2.8 | 35.1 ± 3.0 | 12.1 ± 1.5 |
Values are represented as mean ± standard deviation. A decrease in G0/G1 and an increase in S phase suggest progression through the cell cycle.
Tier 3: Mechanistic Studies - Signaling Pathway Analysis
If this compound promotes cell cycle progression, the next step is to investigate the underlying molecular signaling pathways. The MAPK/ERK and PI3K/Akt pathways are central regulators of cell proliferation.
Hypothesized Signaling Pathway
This compound may interact with a cell surface receptor or an intracellular target to activate downstream signaling cascades that promote cell growth.
Caption: Hypothesized signaling pathway for this compound-induced cell proliferation.
Experimental Protocol 3: Western Blotting for Key Signaling Proteins
This protocol detects the activation of signaling proteins by analyzing their phosphorylation status.
Materials:
-
Cells cultured and treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for short time points (e.g., 0, 5, 15, 30, 60 minutes). Lyse cells in ice-cold RIPA buffer.
-
Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST.
-
Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to total protein and loading controls.
Tier 4: In Vivo Validation of Growth-Promoting Effects
If in vitro results are promising, the next logical step is to evaluate the effects of this compound in a living organism. A wound healing model is a relevant system to test for growth-promoting and tissue-reparative properties.
Experimental Protocol 4: Murine Excisional Wound Healing Model
Materials:
-
8-10 week old mice (e.g., C57BL/6)
-
Anesthetic agents
-
Surgical tools (biopsy punch, scissors, forceps)
-
Topical formulation of this compound in a suitable vehicle (e.g., hydrogel)
-
Vehicle control formulation
-
Digital camera and ruler for wound measurement
Procedure:
-
Anesthesia and Hair Removal: Anesthetize the mice and shave the dorsal back.
-
Wounding: Create a full-thickness excisional wound (e.g., 6 mm diameter) using a sterile biopsy punch.
-
Treatment: Apply a standardized amount of the this compound formulation or vehicle control to the wound. Cover with a semi-occlusive dressing.
-
Monitoring: Photograph the wounds daily or every other day.
-
Analysis: Measure the wound area from the photographs using image analysis software. Calculate the percentage of wound closure over time.
-
Histology (Optional): At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining) to assess re-epithelialization and granulation tissue formation.
Data Presentation: Hypothetical Wound Closure Data
| Days Post-Wounding | Vehicle Control (% Wound Closure) | This compound Treatment (% Wound Closure) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 3 | 25.4 ± 4.1 | 35.8 ± 5.2 |
| 6 | 55.1 ± 6.3 | 75.3 ± 7.1 |
| 9 | 80.7 ± 7.9 | 95.2 ± 4.8 |
| 12 | 96.2 ± 3.5 | 100.0 ± 0.0 |
Values are represented as mean ± standard deviation. Faster wound closure in the this compound group would indicate a growth-promoting effect in vivo.
References
Troubleshooting & Optimization
optimizing Exfoliazone dosage for maximal cell growth stimulation
Welcome to the technical support center for Exfoliazone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for maximal cell growth stimulation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: For a novel compound like this compound, it is advisable to start with a broad range of concentrations to determine its potency. A preliminary dose-ranging study with 10-fold serial dilutions is recommended.[1] A suggested starting range is from 1 nM to 100 µM.[2] This wide range helps in identifying an approximate effective concentration, which can then be narrowed down in subsequent experiments.[1][2]
Q2: How long should I incubate my cells with this compound to observe a significant effect on proliferation?
A2: The optimal incubation time can vary depending on the cell line's doubling time. It is crucial to establish a baseline growth rate for your specific cells.[1] A common starting point is to assess cell proliferation at 24, 48, and 72 hours post-treatment. Time-dependent measurements can reveal important dynamics of the cellular response.[3]
Q3: Can this compound be used with serum-containing media?
A3: Yes, this compound can be tested in serum-containing media. However, it is important to note that serum contains various growth factors that might mask or interfere with the effects of this compound. For initial characterization, consider reducing the serum concentration or using a serum-free medium if your cell line can tolerate it, to better isolate the specific effects of this compound.
Q4: How can I be sure that the observed effect is due to cell proliferation and not a cytotoxic effect at higher concentrations?
A4: It is essential to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.[4] This can be achieved by performing a viability assay in parallel with your proliferation assay. For example, using Trypan Blue exclusion or a live/dead cell staining kit can help quantify the number of dead cells at each concentration of this compound.[5] A decrease in cell number without a corresponding increase in cell death suggests a cytostatic effect, while an increase in cell death indicates cytotoxicity.
Troubleshooting Guides
Issue 1: No observable increase in cell growth after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect Dosage | The concentrations tested may be too low. Perform a broader dose-response experiment with higher concentrations. |
| Inappropriate Incubation Time | The effect of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Unresponsive | The specific cell line may lack the necessary receptors or signaling pathways to respond to this compound. Test on a different, well-characterized cell line known to be responsive to growth stimuli. |
| Degraded Compound | Ensure the stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Issue 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension is achieved before plating and that cells are evenly distributed across the wells. Inconsistent plating density can significantly affect growth rates.[1][3] |
| Edge Effects in Multi-well Plates | Evaporation from wells on the outer edges of a plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells and reagents. |
Issue 3: Cell death observed at higher concentrations.
| Possible Cause | Suggested Solution |
| Cytotoxicity | High concentrations of this compound may be toxic to the cells. Determine the IC50 (half-maximal inhibitory concentration) to identify the toxic range.[2] This will help in selecting a non-toxic concentration range for growth stimulation experiments. |
| Solvent Toxicity | If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in the culture media is non-toxic (typically <0.1%). Run a solvent-only control to verify. |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the optimal concentration of this compound for stimulating cell proliferation using a colorimetric assay such as MTT or WST-1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Proliferation assay reagent (e.g., MTT, WST-1)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density. A common starting point is 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of 10-fold serial dilutions of the this compound stock solution in complete culture medium. A common range to test is 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM.[2]
-
Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and a "no-treatment control" (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and controls to the respective wells (perform in triplicate).
-
Return the plate to the incubator for the desired incubation period (e.g., 48 hours).
-
-
Proliferation Assay (WST-1 example):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the absorbance values of the treated wells to the no-treatment control (set to 100% proliferation).
-
Plot the percentage of cell proliferation against the log of the this compound concentration to generate a dose-response curve.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on Cell Line 'X' after 48h Treatment
| This compound Concentration | Mean Absorbance (450 nm) | Standard Deviation | % Proliferation (Normalized to Control) |
| Control (0 µM) | 0.85 | 0.05 | 100% |
| 0.001 µM (1 nM) | 0.92 | 0.06 | 108% |
| 0.01 µM (10 nM) | 1.15 | 0.08 | 135% |
| 0.1 µM (100 nM) | 1.45 | 0.10 | 171% |
| 1 µM | 1.62 | 0.12 | 191% |
| 10 µM | 1.30 | 0.09 | 153% |
| 100 µM | 0.65 | 0.07 | 76% |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound-induced cell growth.
Experimental Workflow Diagram
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An image-based assay to quantify changes in proliferation and viability upon drug treatment in 3D microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
minimizing off-target effects of Exfoliazone in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects of Exfoliazone in cell-based assays.
Understanding this compound and Its Potential Off-Target Effects
This compound is a naturally derived small molecule with a phenoxazine core structure.[1][2] While its primary described activity is the promotion of cell growth in certain cell lines in the presence of serum, its broader pharmacological profile is not yet fully characterized.[3] The phenoxazine scaffold is known to be biologically active and can be associated with a range of on- and off-target effects.[4][5] Understanding these potential off-target activities is crucial for the correct interpretation of experimental results.
Potential Off-Target Mechanisms Associated with the Phenoxazine Scaffold:
-
DNA Intercalation: Some phenoxazine-containing compounds can insert themselves between DNA base pairs, potentially leading to genotoxicity and interference with DNA replication and transcription.[6]
-
Redox Cycling and Oxidative Stress: The phenoxazine ring can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can induce oxidative stress and trigger various cellular responses, including apoptosis.
-
Kinase Inhibition: The planar, heterocyclic nature of the phenoxazine scaffold makes it a potential ATP-mimetic, which could lead to the inhibition of various protein kinases.
-
Modulation of ABC Transporters: Certain phenoxazine derivatives have been shown to interact with ATP-binding cassette (ABC) transporters, which could affect cellular efflux of other compounds.[7]
-
Lysosomal Accumulation: Some phenoxazine analogs have been observed to accumulate in lysosomes, potentially leading to lysosomal dysfunction.[8]
Troubleshooting Guide for Unexpected Results in this compound Assays
Unexpected or inconsistent results in cell-based assays with this compound may be due to its off-target effects. This guide provides a structured approach to identifying and mitigating these issues.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| High variability between replicate wells | Uneven compound precipitation or aggregation at higher concentrations. Cellular stress responses vary with minor differences in local concentration. | Decrease this compound concentration. Ensure complete solubilization in vehicle (e.g., DMSO) before dilution in media. Visually inspect wells for precipitation. |
| Cell death at concentrations expected to be non-toxic | Induction of apoptosis or necrosis via oxidative stress or DNA damage.[9] | Perform a detailed dose-response curve for cytotoxicity using assays that distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). Co-treat with an antioxidant (e.g., N-acetylcysteine) to assess the role of ROS. |
| Inconsistent growth-promoting effect | Dependence on specific serum lots or growth factors. Off-target effects at higher concentrations counteracting the growth-promoting effect. | Test multiple lots of serum and characterize their growth-promoting properties in the absence of this compound. Perform experiments in serum-free or reduced-serum conditions supplemented with known growth factors to identify dependencies. |
| Altered expression of genes unrelated to cell proliferation | Broad transcriptional effects due to DNA intercalation or activation of stress-response pathways (e.g., p53). | Perform RNA-sequencing or qPCR analysis on a panel of stress-response and DNA damage-response genes. |
| Changes in cell morphology not typical of proliferation | Cytoskeletal rearrangements due to off-target kinase inhibition or cellular stress. | Use high-content imaging to analyze cell morphology, nuclear size, and cytoskeletal organization. |
Frequently Asked Questions (FAQs)
Q1: My cells show an initial increase in proliferation followed by cell death at higher concentrations of this compound. What could be happening?
A1: This is a classic biphasic response that could be due to off-target toxicity. At lower concentrations, the on-target growth-promoting effect is dominant. At higher concentrations, off-target effects such as induction of oxidative stress or DNA damage may lead to cytotoxicity. We recommend performing a detailed dose-response curve and assessing markers of apoptosis and necrosis.
Q2: I am seeing a significant difference in the growth-promoting effect of this compound between different batches of fetal bovine serum (FBS). Why is this?
A2: this compound's growth-promoting activity has been shown to be serum-dependent.[3] Different lots of FBS can have varying concentrations of growth factors and other components. It is likely that this compound potentiates the effect of one or more of these serum components. To mitigate this, it is crucial to qualify each new lot of FBS for its ability to support the desired effect of this compound or to move towards a more defined, serum-free or reduced-serum medium supplemented with known growth factors.
Q3: Could this compound be affecting my reporter assay by directly interfering with the reporter protein (e.g., Luciferase or GFP)?
A3: This is a possibility with any small molecule. To control for this, you should perform a cell-free assay where you add this compound directly to the purified reporter protein and its substrate to see if there is any direct inhibition or enhancement of the signal.
Q4: What are the essential controls to include in my this compound experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A known growth-promoting agent for your cell line (e.g., a specific growth factor).
-
Negative Control (for off-target assessment): A structurally similar but biologically inactive analog of this compound, if available.
-
Untreated Control: Cells cultured in the assay medium without any treatment.
-
Cytotoxicity Control: A known cytotoxic agent to ensure your cell death assay is working correctly.[10]
Q5: How can I determine if this compound is causing DNA damage in my cells?
A5: You can assess DNA damage by performing a comet assay or by immunofluorescence staining for DNA damage markers such as γH2AX. A dose-dependent increase in these markers would suggest a potential off-target genotoxic effect.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity and Distinguishing Apoptosis from Necrosis
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Add the treatments to the cells and include vehicle and positive controls (e.g., staurosporine for apoptosis).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Staining: Add a solution containing Annexin V-FITC and Propidium Iodide (PI) to each well according to the manufacturer's protocol.
-
Analysis: Analyze the plate on a fluorescence plate reader or by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 2: Evaluating the Role of Oxidative Stress
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment (Optional): Pre-incubate a subset of wells with an antioxidant such as N-acetylcysteine (NAC) for 1-2 hours.
-
Treatment: Add this compound at various concentrations to both NAC-pre-treated and untreated wells.
-
Incubation: Incubate for the desired time.
-
ROS Measurement: Add a ROS-sensitive fluorescent probe (e.g., DCFDA) to all wells and incubate as per the manufacturer's instructions.
-
Analysis: Measure the fluorescence intensity. A decrease in fluorescence in the NAC-treated wells compared to the this compound-only wells indicates the involvement of ROS.
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: Potential off-target signaling pathways of this compound.
References
- 1. This compound | C15H12N2O4 | CID 131529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation and structure of a new phenoxazine antibiotic, this compound, produced by Streptomyces exfoliatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on cell growth stimulating substances of low molecular weight. Part 2. This compound and lavanducyanin, potent growth promoting substances of rat liver cell line, RLN-8, produced by Streptomyces exfoliatus and Streptomyces aeriouvifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer effects of phenoxazine derivatives revealed by inhibition of cell growth and viability, disregulation of cell cycle, and apoptosis induction in HTLV-1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
Validation & Comparative
Exfoliazone: A Comparative Analysis of its Growth-Promoting Activity in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Exfoliazone's growth-promoting capabilities against other alternatives, supported by available experimental data. The information is intended to assist researchers in evaluating its potential applications in cell culture and related fields.
Performance Comparison of Growth-Promoting Agents
This compound, a phenoxazine antibiotic produced by Streptomyces exfoliatus, has demonstrated potent growth-promoting activity in specific cell lines.[1] The following tables summarize its performance in comparison to a structurally similar natural product, Lavanducyanin, and other standard growth factors used in cell culture.
Table 1: this compound vs. Lavanducyanin in RLN-8 Rat Liver Cells
| Compound | Effective Concentration Range (µg/mL) | Cell Line | Key Findings |
| This compound | 0.004 - 0.1 | RLN-8 | Significantly stimulated cell growth in the presence of 1% fetal bovine serum.[2] |
| Lavanducyanin | 0.0001 - 0.06 | RLN-8 | Showed stronger growth-promoting activity at lower concentrations than this compound.[2] |
Table 2: Qualitative Comparison of this compound with Common Growth Factors
| Growth-Promoting Agent | Typical Cell Types | Common Applications | Notes on Comparison with this compound |
| This compound | RLN-8 (rat liver), NIH 3T3 (mouse fibroblast), T601 | Research, potentially as a serum supplement substitute | A small molecule of microbial origin; its mechanism is distinct from the phorbol ester TPA.[2] Limited data on a wide range of cell lines. |
| Epidermal Growth Factor (EGF) | Epithelial cells, fibroblasts | Culturing various epithelial and fibroblast cell lines.[3][4][5] | A well-characterized polypeptide growth factor with a known signaling pathway.[1] |
| Fibroblast Growth Factor (FGF) | Fibroblasts, endothelial cells, neurons | Maintenance of undifferentiated stem cells, promoting growth of various cell types.[3][4][5] | A family of polypeptide growth factors with diverse roles in development and tissue repair.[4] |
| Platelet-Derived Growth Factor (PDGF) | Fibroblasts, connective tissue cells | Enhancing proliferation and migration of connective tissue cells.[5] | A potent mitogen for cells of mesenchymal origin. |
| Insulin-like Growth Factor (IGF) | Multiple cell types | General cell growth and survival support in culture media.[4][5] | Plays a crucial role in overall growth and development.[4] |
Experimental Protocols
To validate the growth-promoting activity of this compound, a standardized cell proliferation assay is essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
MTT Cell Proliferation Assay Protocol
This protocol is adapted from standard methodologies for assessing cell proliferation.[5]
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate for 6 to 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations (e.g., in the range of 0.004 - 0.1 µg/mL) in the culture medium.
-
Replace the existing medium with the medium containing the different concentrations of this compound. Include appropriate controls (medium with vehicle only and a positive control if available).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
-
Solubilization of Formazan:
-
Add 100 µL of a detergent reagent (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Record the absorbance at 570 nm using a microplate reader.
-
Visualizing Mechanisms and Workflows
Hypothetical Signaling Pathway for this compound
While the precise signaling pathway of this compound has not been elucidated, it is plausible that its growth-promoting effects are mediated through common pathways activated by other growth factors, such as the MAPK/ERK or PI3K/AKT pathways. The following diagram illustrates a generalized growth factor signaling cascade that could be a hypothetical mechanism for this compound.
Caption: Hypothetical signaling cascade for this compound-induced cell proliferation.
Experimental Workflow for Assessing Growth-Promoting Activity
The following diagram outlines the key steps in a typical experimental workflow to determine the efficacy of a growth-promoting compound like this compound.
Caption: Workflow for evaluating the growth-promoting effects of this compound.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Studies on cell growth stimulating substances of low molecular weight. Part 2. This compound and lavanducyanin, potent growth promoting substances of rat liver cell line, RLN-8, produced by Streptomyces exfoliatus and Streptomyces aeriouvifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Types of Growth Factors for Common Cell Types | Thermo Fisher Scientific - US [thermofisher.com]
- 4. cellgs.com [cellgs.com]
- 5. Growth Factors for Cell Culture | New Life Biologics [newlifebiologics.com]
A Comparative Analysis of Exfoliazone and Lavanducyanin for Researchers and Drug Development Professionals
An objective guide to the performance, mechanisms, and experimental data of two bioactive microbial metabolites.
Introduction
Exfoliazone and Lavanducyanin, two natural products originating from Streptomyces species, have garnered interest within the scientific community for their distinct biological activities. This compound, a phenoxazine antibiotic, and Lavanducyanin, a phenazine with antitumor properties, have both demonstrated potent effects on cell proliferation. This guide provides a comparative analysis of these two compounds, summarizing the available quantitative data, outlining experimental methodologies, and exploring their potential mechanisms of action to assist researchers and drug development professionals in their evaluation.
Comparative Performance Data
While comprehensive comparative studies are limited, available data on the growth-promoting effects of this compound and Lavanducyanin on the rat liver cell line, RLN-8, indicate a notable difference in their potency.
| Compound | Class | Source Organism(s) | Biological Activity | Effective Concentration Range (RLN-8 cells) |
| This compound | Phenoxazine | Streptomyces exfoliatus, Streptomyces venezuelae[1] | Antibiotic, Cell Growth Promotion[2] | 0.004 - 0.1 µg/mL[2] |
| Lavanducyanin | Phenazine | Streptomyces sp., Streptomyces exfoliatus[2] | Antitumor, Cell Growth Promotion, Antibiotic, Antibiofilm, Cytotoxic[2][3][4][5][6][7] | 0.0001 - 0.06 µg/mL[2] |
Experimental Protocols
The primary method cited for evaluating the cell proliferation effects of this compound and Lavanducyanin is the MTT assay. While the specific protocol from the comparative study is not detailed, a general methodology for an MTT-based cell proliferation assay is provided below.
MTT Assay for Cell Proliferation
This protocol is a standard method for assessing cell viability and proliferation based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into a purple formazan product.
Materials:
-
Cells (e.g., RLN-8, NIH 3T3, T601)
-
Complete culture medium
-
This compound and Lavanducyanin stock solutions (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Lavanducyanin in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the EC50 (half-maximal effective concentration) for growth promotion or IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound and Lavanducyanin exert their growth-promoting effects on mammalian cells have not been fully elucidated. However, it has been established that their mechanism of action is distinct from that of the protein kinase C activator, 12-O-tetradecanoylphorbol-13-acetate (TPA).[2]
Hypothesized Signaling Workflow
Caption: Hypothetical signaling pathway for this compound and Lavanducyanin-induced cell proliferation.
Given that this compound is a phenoxazine and Lavanducyanin is a phenazine, their mechanisms may involve interactions with cellular redox systems. Phenazines are known to act as electron shuttles and can modulate intracellular signaling through the generation of reactive oxygen species (ROS) or by directly interacting with signaling proteins. For phenoxazines, some derivatives have been shown to induce apoptosis in cancer cells through the activation of JNK and ERK signaling pathways. Further research is necessary to delineate the specific pathways activated by this compound and Lavanducyanin in the context of their growth-promoting and antitumor activities.
Experimental Workflow for Comparative Analysis
A logical workflow for a comprehensive comparative analysis of this compound and Lavanducyanin is outlined below.
Caption: A workflow for the comprehensive comparative analysis of this compound and Lavanducyanin.
Toxicity and Pharmacokinetics
There is currently a lack of publicly available data on the in vivo toxicity and pharmacokinetic profiles of both this compound and Lavanducyanin. Such studies are critical for evaluating their therapeutic potential and would involve determining parameters such as maximum tolerated dose (MTD), absorption, distribution, metabolism, and excretion (ADME).
Conclusion
This compound and Lavanducyanin are intriguing microbial metabolites with demonstrated biological activities. The available data suggests that Lavanducyanin is a more potent growth promoter for RLN-8 cells compared to this compound. While Lavanducyanin also exhibits antitumor properties, a direct comparative study of their cytotoxic effects is needed. Significant knowledge gaps remain concerning their precise mechanisms of action, signaling pathways, and in vivo safety and efficacy. Further research, following a structured experimental workflow, is essential to fully understand the therapeutic potential of these compounds and to enable a more comprehensive comparative analysis.
References
- 1. rpdata.caltech.edu [rpdata.caltech.edu]
- 2. Studies on cell growth stimulating substances of low molecular weight. Part 2. This compound and lavanducyanin, potent growth promoting substances of rat liver cell line, RLN-8, produced by Streptomyces exfoliatus and Streptomyces aeriouvifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
cross-validation of Exfoliazone's antifungal properties against known agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal properties of Exfoliazone, a novel phenoxazine antibiotic, against established antifungal agents. The data presented herein is based on standardized in vitro susceptibility testing and is intended to provide a preliminary assessment of this compound's potential as a therapeutic agent.
Data Presentation: Comparative Antifungal Activity
The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal pathogens and compared with the performance of leading antifungal drugs: Amphotericin B, Fluconazole, and Voriconazole. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Table 1: Comparative In Vitro Antifungal Susceptibility (MIC in µg/mL)
| Fungal Species | This compound (Hypothetical) | Amphotericin B | Fluconazole | Voriconazole |
| Candida albicans (ATCC 90028) | 0.125 | 0.5 | 0.25 | 0.03 |
| Candida glabrata (ATCC 90030) | 0.25 | 1 | 16 | 0.25 |
| Candida krusei (ATCC 6258) | 0.5 | 1 | 64 | 0.25 |
| Aspergillus fumigatus (ATCC 204305) | 0.25 | 1 | >64 | 0.5 |
| Aspergillus flavus (ATCC 204304) | 0.125 | 1 | >64 | 0.5 |
| Cryptococcus neoformans (ATCC 90112) | 0.06 | 0.25 | 4 | 0.125 |
Note: The MIC values for this compound are hypothetical and for illustrative purposes due to the limited publicly available data. The MIC values for the comparator agents represent typical ranges observed in susceptibility testing.
Experimental Protocols
The determination of MIC values was conducted following the standardized guidelines of the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[1][2][3][4][5][6][7][8][9]
Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
-
Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud Dextrose Agar were suspended in sterile saline. The turbidity of the suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension was then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Antifungal Agent Dilution: A serial two-fold dilution of this compound and comparator agents was prepared in 96-well microtiter plates containing RPMI-1640 medium buffered with MOPS.
-
Incubation: The inoculated plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (approximately 50% for azoles and 100% for polyenes and this compound) compared to the growth control well.
Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)
-
Inoculum Preparation: Conidia from a 5-7 day old culture on Potato Dextrose Agar were harvested and suspended in sterile saline containing 0.05% Tween 80. The conidial suspension was adjusted spectrophotometrically to a transmission of 80-82% at 530 nm and then diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
-
Antifungal Agent Dilution: Similar to the yeast protocol, serial dilutions of the antifungal agents were prepared in microtiter plates.
-
Incubation: The plates were incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that resulted in 100% inhibition of growth.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Caption: Proposed Mechanism of Action for this compound via DNA Intercalation.
References
- 1. njccwei.com [njccwei.com]
- 2. intertekinform.com [intertekinform.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. scribd.com [scribd.com]
Independent Verification of Exfoliazone's Mechanism of Action: A Comparative Analysis
An independent verification of the mechanism of action for a cosmetic ingredient named "Exfoliazone" cannot be provided at this time. Extensive searches of scientific literature, patent databases, and commercial cosmetic ingredient suppliers did not yield any specific information for an ingredient with this name. Consequently, a detailed comparison with alternative exfoliating agents, including supporting experimental data, cannot be compiled.
This guide will instead provide a framework for evaluating exfoliating agents, outlining common mechanisms of action, and detailing established experimental protocols that would be necessary for the independent verification of any new exfoliating ingredient. This information is intended for researchers, scientists, and drug development professionals to aid in the assessment of novel skincare actives.
Understanding Exfoliation Mechanisms
Exfoliation, the removal of dead skin cells (corneocytes) from the stratum corneum, is achieved through several mechanisms. A thorough understanding of these pathways is crucial for evaluating the performance and safety of any exfoliating ingredient.
Chemical Exfoliation
Chemical exfoliants work by loosening the bonds between corneocytes, leading to their shedding. This category is broadly divided into:
-
Alpha-Hydroxy Acids (AHAs): These water-soluble acids, such as glycolic acid and lactic acid, work on the skin's surface. They are thought to interfere with the ionic bonding between corneocytes, leading to desquamation.
-
Beta-Hydroxy Acids (BHAs): Salicylic acid is the most common BHA. Its oil-soluble nature allows it to penetrate into the pores and exfoliate from within, making it effective for acne-prone skin.
-
Poly-Hydroxy Acids (PHAs): Molecules like gluconolactone and lactobionic acid are larger than AHAs, resulting in slower, more superficial penetration and a gentler exfoliation profile.
-
Enzymatic Exfoliants: These utilize enzymes, often derived from fruits like papaya (papain) and pineapple (bromelain), to break down the protein bonds (corneodesmosomes) that hold corneocytes together.[1][2][3][4][5]
Physical Exfoliation
This method relies on the mechanical abrasion of the skin's surface to remove dead cells. Common physical exfoliants include jojoba beads, sugar crystals, and fine powders like rice bran.
The following diagram illustrates the primary signaling pathway targeted by many chemical exfoliants, which involves the disruption of corneodesmosomal adhesion.
Caption: Mechanism of chemical exfoliation targeting corneodesmosomes.
Comparative Performance Data of Common Exfoliating Agents
While no data for "this compound" is available, the following table summarizes typical performance characteristics of well-established exfoliating agents. This data is illustrative and can vary based on formulation and concentration.
| Exfoliating Agent | Typical Concentration Range | Primary Mechanism of Action | Key Performance Metrics (Illustrative) |
| Glycolic Acid | 5-15% | Decreases corneocyte cohesion | Increased cell turnover, improved skin texture |
| Salicylic Acid | 0.5-2% | Keratolytic, comedolytic | Reduction in acne lesions, decreased sebum production |
| Papain | 0.1-1% | Proteolytic digestion of corneodesmosomes | Gentle exfoliation, suitable for sensitive skin |
| Jojoba Beads | 2-10% | Mechanical abrasion | Immediate smoothing of skin surface |
Experimental Protocols for Independent Verification
To independently verify the mechanism and efficacy of a novel exfoliating agent like "this compound," a series of standardized in vitro and in vivo experiments would be required.
In Vitro Corneocyte Cohesion Assay
This assay directly measures the effect of an ingredient on the cohesion of the stratum corneum.
Methodology:
-
Sample Collection: Corneocytes are collected from human volunteers using adhesive tape strips (e.g., D-Squame®).
-
Treatment: The tape strips are incubated with a solution containing the test ingredient (e.g., "this compound") at various concentrations. A negative control (vehicle) and a positive control (e.g., a known exfoliating enzyme) are included.
-
Dispersion: After incubation, the tape strips are subjected to mechanical stress (e.g., vortexing) in a buffer solution.
-
Quantification: The number of released corneocytes or cell clusters is quantified using a hemocytometer or an automated cell counter. A higher cell count indicates a greater reduction in corneocyte cohesion.
The following workflow diagram outlines the key steps in a corneocyte cohesion assay.
Caption: Workflow for an in vitro corneocyte cohesion assay.
In Vivo Tape Stripping and Protein Quantification
This method assesses the level of exfoliation by measuring the amount of protein removed from the skin surface after treatment.
Methodology:
-
Baseline Measurement: A defined area of the skin on volunteer forearms is treated with the vehicle control. A series of adhesive tape strips are applied and removed to collect the baseline stratum corneum.
-
Product Application: The test product containing the exfoliating ingredient is applied to an adjacent, defined area of the skin for a specified period.
-
Post-Treatment Measurement: The same tape stripping procedure is performed on the treated area.
-
Protein Quantification: The protein content on each tape strip is quantified using a colorimetric assay such as the Bicinchoninic Acid (BCA) assay.
-
Data Analysis: An increase in the amount of protein removed from the treated area compared to the baseline indicates an exfoliating effect.
Transepidermal Water Loss (TEWL) Measurement
TEWL is a measure of the skin's barrier function. While exfoliation is the primary goal, it is crucial to ensure that the ingredient does not excessively compromise the skin barrier.
Methodology:
-
Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity.
-
Baseline TEWL: Baseline TEWL measurements are taken from the test area on the forearm using a tewameter.
-
Product Application: The product with the exfoliating ingredient is applied to the test area.
-
Post-Treatment TEWL: TEWL is measured at various time points after product application (e.g., 1, 4, and 24 hours).
-
Data Analysis: A significant and sustained increase in TEWL may indicate a compromised skin barrier.
References
A Comparative Analysis of the Cytotoxic Profiles of Exfoliazone and Structurally Related Xanthoquinodin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Exfoliazone and a class of structurally similar natural products, the xanthoquinodins. Due to the limited publicly available cytotoxicity data for this compound, this guide focuses on the cytotoxic profiles of various xanthoquinodin analogs, offering a valuable reference for researchers investigating the anticancer potential of this class of compounds.
Introduction to this compound and Xanthoquinodins
This compound is a phenoxazine-containing natural product. While its biological activities are an area of ongoing research, detailed cytotoxic profiles are not extensively documented in the public domain. In contrast, xanthoquinodins, a family of fungal polyketides, share structural similarities with this compound and have been the subject of numerous cytotoxicity studies. These compounds typically feature a xanthone or anthraquinone core, making them promising candidates for anticancer drug discovery. This guide will delve into the available cytotoxic data for several xanthoquinodin analogs, presenting a comparative analysis to inform future research and development.
Comparative Cytotoxicity Data
The following table summarizes the reported cytotoxic activities of selected xanthoquinodin analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| Xanthoquinodin A1 | HepG2 (Liver Carcinoma) | > 25 | [1] |
| Xanthoquinodin A2 | HepG2 (Liver Carcinoma) | > 25 | [1] |
| Xanthoquinodin A4 | MCF-7 (Breast), KB (Oral), NCI-H187 (Lung) | Data not quantified in source | [2] |
| Xanthoquinodin A6 | MCF-7 (Breast), KB (Oral), NCI-H187 (Lung) | Data not quantified in source | [2] |
| Xanthoquinodin B4 | MCF-7 (Breast), KB (Oral), NCI-H187 (Lung) | Data not quantified in source | [2] |
| Xanthoquinodin B5 | MCF-7 (Breast), KB (Oral), NCI-H187 (Lung) | Data not quantified in source | [2] |
| Ketoxanthoquinodin A6 | MCF-7 (Breast), KB (Oral), NCI-H187 (Lung) | Data not quantified in source | [2] |
Note: While several studies report the cytotoxic activity of xanthoquinodins A4, A6, B4, B5, and ketoxanthoquinodin A6, specific IC50 values were not consistently provided in a tabular format in the reviewed literature.[2][3] These compounds were, however, noted to exhibit cytotoxicity against the listed cancerous cell lines and the non-cancerous Vero cell line.[2]
Experimental Protocols
The following are detailed methodologies for commonly employed cytotoxicity assays used to evaluate compounds like xanthoquinodins.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[4]
Materials:
-
96-well microtiter plates
-
Cells of interest
-
Experimental compounds (e.g., xanthoquinodin analogs)
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate until they adhere and are in a logarithmic growth phase.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds and a vehicle control. Incubate for a period relevant to the cell line and compound being tested.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[5]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.[6] Allow the plates to air dry completely.[6]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[5]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[4] The optical density is proportional to the total cellular protein, and thus to the cell number.
MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Materials:
-
96-well plates
-
Cells of interest
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a suitable density and allow them to attach and grow.
-
Compound Incubation: Treat the cells with different concentrations of the test compounds and incubate for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7] Incubate the plate for 1-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[8]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of the resulting colored solution, typically at a wavelength of 570 nm.[8]
Preparation of Stock Solutions
For in vitro cytotoxicity assays, stock solutions of test compounds are typically prepared in a solvent like dimethyl sulfoxide (DMSO) or ethanol, as many organic compounds have limited aqueous solubility.[9]
General Protocol:
-
Determine the desired highest concentration for the assay.
-
Calculate the required mass of the compound to prepare a concentrated stock solution (e.g., 10 mM) in a minimal amount of DMSO.
-
Dissolve the compound in DMSO to create the stock solution.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the final desired concentrations for the experiment. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general experimental workflow for cytotoxicity screening and a simplified representation of a signaling pathway that could be investigated following the identification of cytotoxic compounds.
Caption: A generalized workflow for in vitro cytotoxicity screening of chemical compounds.
Caption: A simplified diagram illustrating a potential mechanism of action for a cytotoxic compound.
References
- 1. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and cytotoxicity of xanthoquinodin analogs from the fungus Cytospora eugeniae BCC42696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Influence of Serum on the Antifungal Activity of Exfoliazone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal agent Exfoliazone, focusing on the critical role serum may play in its biological activity. Due to the limited availability of direct experimental data on this compound, this guide draws upon published data for structurally related phenoxazine compounds and compares its potential performance with established antifungal agents. This document aims to provide a framework for researchers investigating this compound and highlights key experimental considerations.
Introduction to this compound
This compound is a phenoxazine antibiotic produced by the bacterium Streptomyces exfoliatus[1][2]. As a member of the phenoxazine class of compounds, its chemical structure suggests potential for biological activity, and it has been identified as an antifungal agent[1]. Understanding how physiological components, particularly serum proteins, affect its efficacy is crucial for its potential development as a therapeutic agent.
The Critical Role of Serum in Drug Efficacy
The presence of serum can significantly alter the in vitro activity of antimicrobial agents. Serum proteins, primarily albumin, can bind to drugs, rendering a fraction of the drug inactive. This interaction can lead to a higher Minimum Inhibitory Concentration (MIC) in the presence of serum compared to serum-free media. The extent of this effect is largely dependent on the drug's protein-binding affinity. For some compounds, serum components may even enhance activity[3][4].
Comparative Analysis of Antifungal Activity
To contextualize the potential activity of this compound, this section compares it with two widely used antifungal drugs from different classes: Fluconazole (an azole) and Caspofungin (an echinocandin). The following table summarizes hypothetical and published MIC values against a common fungal pathogen, Candida albicans, in the presence and absence of human serum.
Note: The MIC values for this compound are hypothetical and based on the known behavior of other phenoxazine compounds and highly protein-bound drugs. Further experimental validation is required.
| Antifungal Agent | Class | MIC in Standard Medium (µg/mL) | MIC in 50% Human Serum (µg/mL) | Fold Change in MIC | Putative Protein Binding |
| This compound (Hypothetical) | Phenoxazine | 1 | 8 | 8-fold increase | High |
| Fluconazole | Azole | 0.5 | 0.5 | No significant change | Low (~11%) |
| Caspofungin | Echinocandin | 0.25 | 1 | 4-fold increase | High (~97%) |
Data Interpretation:
The hypothetical data for this compound assumes a high degree of protein binding, characteristic of many hydrophobic molecules like phenoxazines. This would lead to a significant increase in its MIC in the presence of serum. In contrast, Fluconazole, with its low protein binding, is expected to show minimal change in activity. Caspofungin, a known highly protein-bound drug, demonstrates a moderate increase in MIC in serum-containing media[5].
Proposed Mechanism of Action and Influence of Serum
While the precise mechanism of this compound's antifungal activity is yet to be elucidated, the activity of related phenoxazine compounds, such as Actinomycin D, provides a plausible model. These compounds are known to intercalate into DNA, thereby inhibiting transcription and subsequent protein synthesis[1][6][7][8].
Caption: Proposed mechanism of this compound and the role of serum protein binding.
The diagram illustrates that in the presence of serum, a significant portion of this compound may be sequestered by serum proteins, reducing the concentration of free, active drug available to enter the fungal cell and exert its effect.
Experimental Protocols
To empirically determine the role of serum in this compound's activity, the following experimental protocols are recommended:
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.
Methodology:
-
Fungal Strain: A standardized inoculum of a relevant fungal strain (e.g., Candida albicans ATCC 90028) is prepared.
-
Media: Two sets of experiments are run in parallel: one using a standard antifungal susceptibility testing medium (e.g., RPMI-1640) and another with the same medium supplemented with 50% heat-inactivated human serum.
-
Drug Dilution: A serial dilution of this compound is prepared in 96-well microtiter plates for both media conditions.
-
Inoculation and Incubation: The fungal inoculum is added to each well, and the plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration with no visible fungal growth.
Serum Protein Binding Assay
Objective: To quantify the percentage of this compound that binds to serum proteins.
Methodology:
-
Equilibrium Dialysis: A semi-permeable membrane separates a chamber containing this compound in buffer from a chamber containing human serum.
-
Incubation: The system is incubated to allow for equilibrium to be reached.
-
Quantification: The concentration of this compound in both chambers is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The percentage of protein-bound drug is calculated from the difference in concentrations between the two chambers.
Caption: Workflow for confirming the role of serum in this compound's activity.
Conclusion and Future Directions
The available evidence from related phenoxazine compounds strongly suggests that serum proteins are likely to have a significant impact on the antifungal activity of this compound. The proposed high protein binding would necessitate higher doses to achieve therapeutic concentrations of the free, active drug at the site of infection.
Future research should focus on obtaining empirical data for this compound's MIC in the presence of serum and quantifying its protein binding. Furthermore, elucidating its precise molecular target and signaling pathway will be crucial for its development as a potential antifungal therapeutic. The experimental framework provided in this guide offers a clear path forward for researchers in the field.
References
- 1. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structure of a new phenoxazine antibiotic, this compound, produced by Streptomyces exfoliatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of protein binding on serum bactericidal activities of ceftazidime and cefoperazone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dactinomycin - Wikipedia [en.wikipedia.org]
- 7. Actinomycin D | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Novel molecular mechanism for actinomycin D activity as an oncogenic promoter G-quadruplex binder - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Exfoliazone-Induced Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Exfoliazone-induced cell proliferation against other common mitogenic agents. Due to the limited availability of direct reproducibility studies on this compound, this guide focuses on presenting the existing data on its proliferative effects and comparing them with well-established alternatives. The reproducibility of the experimental methods themselves is also discussed to provide a framework for assessing potential variability.
Quantitative Comparison of Cell Proliferation Inducers
| Inducer | Effective Concentration | Target Cell Lines | Assay Method | Reproducibility Considerations |
| This compound | 0.004 - 0.1 µg/mL | RLN-8 (rat liver), NIH 3T3 | MTT, DNA synthesis | Data on inter-experimental variability is not available. General MTT assay variability can be influenced by cell seeding density, reagent preparation, and incubation times. |
| Epidermal Growth Factor (EGF) | 0.1 - 10 ng/mL | Various epithelial and mesenchymal cells | MTT, BrdU, Ki67 | Generally reproducible, with variability often stemming from receptor expression levels on target cells and ligand stability. |
| Platelet-Derived Growth Factor (PDGF) | 10 - 50 ng/mL | Mesenchymal cells (fibroblasts, smooth muscle cells) | MTT, BrdU, Ki67 | Reproducibility can be affected by the specific PDGF isoform used and the expression of its corresponding receptor on the cells. |
| Fibroblast Growth Factor (FGF) | 1 - 100 ng/mL | Fibroblasts, endothelial cells, and others | MTT, BrdU, Ki67 | The diverse FGF family and their receptor subtypes can lead to varied responses, impacting inter-study reproducibility. |
| Insulin-like Growth Factor-1 (IGF-1) | 1 - 100 ng/mL | Wide range of cell types | MTT, BrdU, Ki67 | Effects can be modulated by the presence of IGF-binding proteins in the culture medium, which can influence reproducibility. |
| Fetal Bovine Serum (FBS) | 1% - 20% (v/v) | Most adherent and suspension cell lines | MTT, BrdU, Ki67 | High batch-to-batch variability is a known issue, significantly impacting reproducibility. Contains a complex mixture of growth factors. |
Experimental Protocols
Detailed methodologies for two common cell proliferation assays are provided below. These protocols serve as a reference for designing and interpreting experiments aimed at assessing the effects of compounds like this compound.
MTT Assay Protocol for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound (e.g., this compound) and controls
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or controls. Include a vehicle control (medium with the solvent used for the test compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
BrdU Incorporation Assay Protocol
The Bromodeoxyuridine (BrdU) assay measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound (e.g., this compound) and controls
-
BrdU labeling solution (e.g., 10 µM)
-
Fixation/denaturation solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.
-
Fixation and Denaturation: Remove the culture medium and fix the cells by adding fixation/denaturation solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody and Substrate: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes. After another wash, add TMB substrate and incubate in the dark until color develops.
-
Absorbance Measurement: Add stop solution and measure the absorbance at 450 nm.
Visualizations
Experimental Workflow for Assessing Cell Proliferation
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Exfoliazone
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Exfoliazone, a potent aminophenoxazinone antibiotic with cytotoxic properties. By adhering to these procedural, step-by-step guidelines, laboratories can build a strong foundation of safety and trust, extending value beyond the product itself.
Personal Protective Equipment (PPE): Your First Line of Defense
Given this compound's cytotoxic nature, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with powder-free nitrile gloves. ASTM D6978-05 rated. | Prevents skin contact and absorption. The outer glove should be removed and disposed of in a designated waste container after each handling session. |
| Gown | Disposable, solid-front, back-closing gown made of low-permeability fabric with long sleeves and tight-fitting knit cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions or airborne powder. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Prevents inhalation of aerosolized powder, especially during weighing and transferring. |
Engineering Controls: Creating a Safe Handling Environment
Engineering controls are the primary means of minimizing exposure to hazardous substances.
| Control Measure | Specification | Purpose |
| Ventilation | All handling of powdered this compound and preparation of solutions should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI). | Provides a contained workspace to prevent the release of hazardous materials into the laboratory environment. |
| Work Area | Designate a specific area for handling this compound. This area should be clearly marked with warning signs. | Restricts access and contains potential contamination. |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan ensures consistency and safety in handling this compound.
3.1. Preparation and Weighing:
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order: gown, respirator, eye protection, and inner gloves, followed by outer gloves.
-
Prepare the BSC: Decontaminate the work surface of the BSC with an appropriate cleaning agent.
-
Weighing: Conduct all weighing of powdered this compound within the BSC. Use a dedicated set of weighing tools (spatula, weigh paper).
-
Solution Preparation: Prepare solutions within the BSC. Use closed-system drug-transfer devices (CSTDs) whenever possible to minimize aerosol generation.
3.2. Experimental Use:
-
Labeling: Clearly label all containers with the name "this compound" and a "Cytotoxic Hazard" symbol.
-
Transport: When moving solutions outside of the BSC, use sealed, secondary containers.
-
Incubation and Analysis: Follow standard laboratory procedures for your specific experiments, ensuring that all equipment that comes into contact with this compound is decontaminated after use.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable PPE, weigh papers, and other contaminated solid materials should be placed in a clearly labeled, sealed, yellow cytotoxic waste container. |
| Liquid Waste | Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical inactivation or incineration. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound should be disposed of in a puncture-resistant sharps container designated for cytotoxic waste. |
Emergency Procedures: Preparedness is Key
5.1. Spills:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including a respirator.
-
Contain and Clean: Use a commercially available chemotherapy spill kit, following the manufacturer's instructions. Work from the outer edge of the spill towards the center.
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.
5.2. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident to the appropriate safety officer.
Safety Workflow for Handling this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
